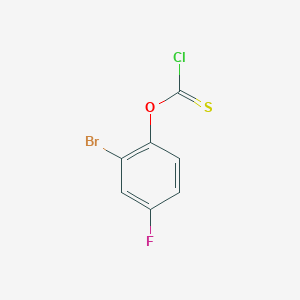
2-Bromo-4-fluorophenyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorophenyl chlorothioformate is an organic compound with the chemical formula C7H3BrClFOS. It contains a bromine atom, a fluorine atom, a chlorine atom, and a sulfonyl formate group . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The preparation of 2-Bromo-4-fluorophenyl chlorothioformate typically involves the following steps :
Reaction of 2-Bromo-4-fluorobenzene with Chloroformyl Chloride: This step involves the reaction of 2-Bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride) to produce 2-Bromo-4-fluorobenzoyl chloride (2-Bromo-4-fluorophenyl chloroformate).
Formation of this compound: The intermediate product from the first step is then reacted with thionyl chloride to form this compound.
Análisis De Reacciones Químicas
2-Bromo-4-fluorophenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, chloroformyl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl chlorothioformates.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluorophenyl chlorothioformate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluorophenyl chlorothioformate involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
2-Bromo-4-fluorophenyl chlorothioformate can be compared with other similar compounds such as :
- 2-Fluorophenyl Chlorothioformate
- 4-Chlorophenyl Chlorothioformate
- 2,5-Difluorophenyl Chlorothioformate
- 2,3-Difluorophenyl Chlorothioformate
- 4-Bromo-3-Methylphenyl Chlorothioformate
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C7H3BrClFOS |
|---|---|
Peso molecular |
269.52 g/mol |
Nombre IUPAC |
O-(2-bromo-4-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H3BrClFOS/c8-5-3-4(10)1-2-6(5)11-7(9)12/h1-3H |
Clave InChI |
LIWMOVFKXKYQSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)OC(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)

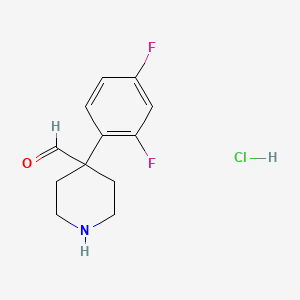
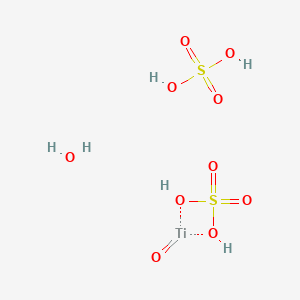
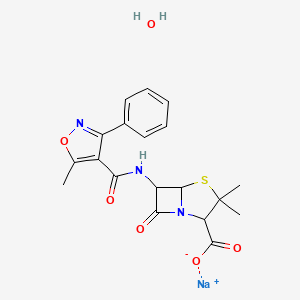
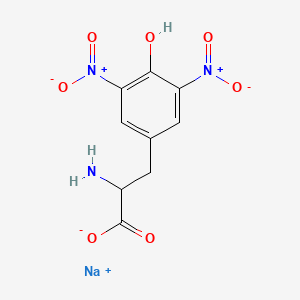
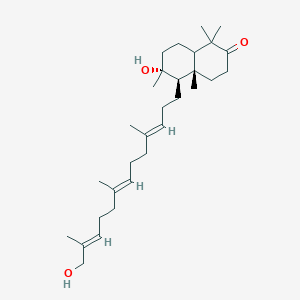
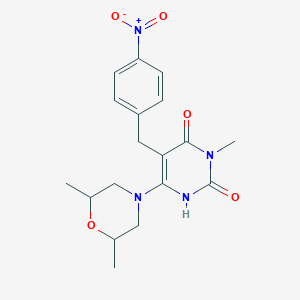
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
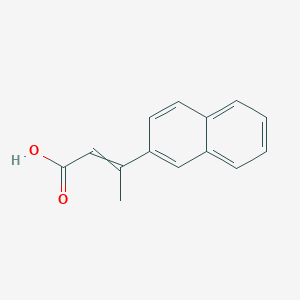
![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)

![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
